molecular formula C6H4FN3 B1441948 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1019024-79-3

6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B1441948
CAS No.: 1019024-79-3
M. Wt: 137.11 g/mol
InChI Key: RLHZNOHNAOXSLJ-UHFFFAOYSA-N
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Description

6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a fluorine atom at the 6th position of the triazolo[4,3-a]pyridine ring system

Scientific Research Applications

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, the hazard statements for a similar compound include H315 - H319 - H335, indicating skin irritation, eye irritation, and respiratory system toxicity .

Biochemical Analysis

Biochemical Properties

6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), where this compound acts as an inhibitor . This interaction is significant in cancer immunotherapy as it helps in modulating the immune response. Additionally, this compound has been shown to interact with aryl hydrocarbon receptors (AhR), influencing the transcription of downstream genes and promoting skin barrier repair .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce rapid nuclear enrichment of AhR, triggering the transcription of downstream genes . This leads to significant cellular effects, including the promotion of skin barrier repair and the alleviation of psoriasis-like skin lesions in mouse models . Furthermore, this compound has shown potential in inhibiting the growth of cancer cells by targeting specific signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the active site of IDO1, inhibiting its catalytic activity and thereby modulating the immune response . Additionally, it interacts with AhR, leading to the activation of downstream signaling pathways and changes in gene expression . These interactions result in various biological effects, including anti-inflammatory and anticancer activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound exhibits good stability and retains its biological activity over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of IDO1 activity and prolonged modulation of immune responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit IDO1 activity and modulate immune responses without causing significant toxicity . At higher doses, there may be potential adverse effects, including toxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its pharmacokinetics and pharmacodynamics . The interaction with IDO1 and other enzymes plays a crucial role in its metabolic pathways and overall biological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins that facilitate its cellular uptake and distribution . Once inside the cells, it accumulates in specific compartments, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific cellular compartments, including the nucleus and cytoplasm, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a crucial role in its subcellular localization and overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-fluoropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-[1,2,4]triazolo[4,3-a]pyrazine
  • 6-Fluoro-[1,2,4]triazolo[4,3-a]quinoxaline
  • 6-Fluoro-[1,2,4]triazolo[4,3-a]pyrimidine

Uniqueness

6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern and the presence of a fluorine atom, which imparts distinct physicochemical properties. Compared to its analogs, it may exhibit different biological activities and binding affinities, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

6-fluoro-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-5-1-2-6-9-8-4-10(6)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHZNOHNAOXSLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(5-Fluoro-pyridin-2-yl)-hydrazine (500 mg, 3.93 mmol) in diethoxymethyl acetate (5 mL) was stirred at RT for 2 h. The resulting precipitate was diluted with cyclohexane (5 mL) and filtered to give Intermediate Fa (379 mg, 70%). 1H NMR (400 MHz, CDCl3): 7.25 (1H, m), 7.84 (1H, m), 8.09 (1H, t, J=2.5 Hz), 8.84 (1H, s).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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